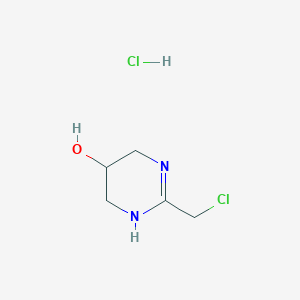

2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride

Description

Properties

IUPAC Name |

2-(chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClN2O.ClH/c6-1-5-7-2-4(9)3-8-5;/h4,9H,1-3H2,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXCOQDXIRSOEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN=C(N1)CCl)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chloromethyl ketone with a suitable amine in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The hydroxyl group at position 5 can be oxidized to form a carbonyl group, leading to the formation of different functionalized pyrimidines.

Reduction Reactions: The compound can undergo reduction reactions to modify the pyrimidine ring or the substituents attached to it.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrimidines, while oxidation and reduction reactions can lead to the formation of carbonyl or alcohol derivatives, respectively.

Scientific Research Applications

Pharmaceutical Development

2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents. For instance, derivatives of this compound have shown promise in treating various diseases due to their ability to interact with biological targets effectively.

Antimicrobial Activity

Research has indicated that compounds related to tetrahydropyrimidines exhibit antimicrobial properties. Studies have demonstrated that derivatives of this compound can inhibit the growth of specific bacterial strains. This activity makes it a candidate for further development as an antimicrobial agent.

Polymer Chemistry

The compound can serve as a building block in polymer synthesis. Its chloromethyl group can participate in various chemical reactions such as nucleophilic substitution, enabling the formation of new polymeric materials with tailored properties.

Functional Coatings

Due to its reactive nature, this compound can be utilized in creating functional coatings that impart specific characteristics such as hydrophobicity or antimicrobial properties to surfaces.

Case Study 1: Synthesis and Antimicrobial Evaluation

A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound. The derivatives were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications significantly enhanced antimicrobial efficacy compared to the parent compound .

Case Study 2: Polymerization Reactions

In another investigation documented in Polymer Science, researchers utilized the chloromethyl group of this compound to initiate polymerization reactions with styrene and other monomers. The resulting polymers exhibited improved mechanical properties and thermal stability compared to traditional polymers synthesized without this compound .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This modification can lead to changes in the structure and function of these biomolecules, resulting in various biological effects.

Comparison with Similar Compounds

2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine Hydrochloride

Structural Differences :

- The substituent at position 2 is a chloroethyl group (─CH2CH2Cl) instead of chloromethyl (─CH2Cl).

- Absence of a hydroxyl group at position 3.

Functional Implications :

- Reactivity : The chloroethyl group is less reactive toward nucleophilic substitution compared to chloromethyl due to steric hindrance and reduced electrophilicity .

- Solubility : The lack of a hydroxyl group reduces polarity, likely decreasing water solubility compared to the target compound.

- Biological Activity : Chloroethyl derivatives are often explored as intermediates in drug synthesis, but their reduced polarity may limit bioavailability in aqueous environments.

Terbacil (5-Chloro-3-(1,1-Dimethylethyl)-6-Methyl-2,4(1H,3H)-Pyrimidinedione)

Structural Differences :

- Fully aromatic pyrimidinedione core with a tert-butyl group and methyl substituents.

- No hydroxyl group; instead, carbonyl groups dominate.

Functional Implications :

- Mode of Action : Terbacil inhibits photosynthesis by disrupting photosystem II, a mechanism tied to its electron-deficient aromatic system .

- Polarity : The absence of a hydroxyl group and presence of lipophilic tert-butyl substituents enhance soil persistence but reduce mobility in plants compared to the target compound.

Furametpyr (5-Chloro-N-(1,3-Dihydro-1,1,3-Trimethyl-4-Isobenzofuranyl)-1,3-Dimethyl-1H-Pyrazole-4-Carboxamide)

Structural Differences :

- Pyrazole-carboxamide backbone fused with an isobenzofuran moiety.

- Chlorine at position 5 on the pyrazole ring.

Functional Implications :

- Bioactivity : Furametpyr acts as a fungicide, leveraging its carboxamide group for target enzyme inhibition .

- Solubility: The bulky isobenzofuran group reduces water solubility, necessitating formulation adjuvants—a challenge less pronounced in the hydroxyl-containing target compound.

Comparative Data Table

Research Findings and Implications

- Reactivity-Solubility Trade-off : The chloromethyl group in the target compound balances reactivity and solubility, making it a candidate for systemic herbicides requiring translocation in plants.

- Limitations : Lack of empirical data on the target compound’s bioactivity necessitates further studies to validate its efficacy and safety.

Biological Activity

2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride is a heterocyclic compound with potential biological significance. Its molecular formula is and it has garnered interest for its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer effects.

- Molecular Weight : 185.05 g/mol

- CAS Number : 1378833-41-0

- Structure : The compound features a tetrahydropyrimidine ring with a chloromethyl group that may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- A study evaluated the antimicrobial effects of various pyrimidine derivatives and found that certain modifications enhanced their activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

- The presence of the chloromethyl group in the structure is hypothesized to contribute to increased lipophilicity, facilitating better membrane penetration and antimicrobial efficacy .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various assays:

- In vitro studies have demonstrated that derivatives of tetrahydropyrimidine can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models .

- The mechanism of action may involve the modulation of signaling pathways related to inflammation, particularly those involving NF-kB .

Anticancer Effects

Preliminary studies suggest that this compound may have anticancer properties:

- A case study indicated that certain tetrahydropyrimidine derivatives showed cytotoxic effects on cancer cell lines such as HeLa and MCF-7 .

- The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways .

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | |

| Anticancer | Cytotoxicity on HeLa and MCF-7 cells |

Case Studies

-

Antimicrobial Efficacy Study :

- Researchers synthesized a series of chloromethyl-pyrimidines and tested their activity against various pathogens. The results showed that compounds with higher lipophilicity had better antimicrobial properties due to enhanced membrane permeability.

-

Anti-inflammatory Mechanism Exploration :

- In vitro experiments using macrophage cultures revealed that treatment with tetrahydropyrimidine derivatives led to a significant reduction in inflammatory markers. This suggests a potential therapeutic application in inflammatory diseases.

-

Cytotoxicity Assessment :

- A study investigated the effects of this compound on cancer cell lines. Results indicated a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.

Q & A

Q. Q1. What are the recommended synthetic pathways for 2-(chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves cyclization reactions of substituted pyrimidine precursors. For example, chloromethylation of tetrahydropyrimidine intermediates under acidic conditions (e.g., HCl) can yield the target compound. Key parameters include:

- Temperature control : Maintain 118°C to ensure complete cyclization while avoiding decomposition .

- Solvent selection : Butanol or ethanol enhances solubility and reaction homogeneity .

- Stoichiometric ratios : A 1:1 molar ratio of precursor (e.g., 2-methyl-4-amino-5-chloromethyl-pyrimidine) to acid catalyst minimizes side products .

Post-synthesis, purification via recrystallization in ethanol/water mixtures improves purity (>95%).

Q. Q2. How should researchers characterize the compound’s structural integrity and purity?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR analysis : Compare H and C NMR spectra with literature data to confirm the chloromethyl group (δ ~4.2–4.5 ppm) and tetrahydropyrimidine backbone .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity and detect residual solvents .

- Elemental analysis : Validate empirical formula (e.g., CHClNO) with ≤0.3% deviation .

Advanced Research Questions

Q. Q3. How can computational models predict the reactivity or stability of this compound under varying pH conditions?

Methodological Answer: Use density functional theory (DFT) to simulate protonation states and hydrolysis pathways:

- pH-dependent stability : The chloromethyl group is prone to hydrolysis at pH > 8, forming hydroxyl derivatives. DFT calculations (B3LYP/6-31G*) can predict activation energies for hydrolysis .

- Solvent effects : Molecular dynamics simulations (e.g., GROMACS) model solvation shells in aqueous vs. organic solvents to optimize storage conditions .

Experimental validation via kinetic studies (e.g., UV-Vis monitoring at 220 nm) is critical to confirm computational predictions .

Q. Q4. What strategies resolve contradictions in spectroscopic data for this compound, particularly in distinguishing regioisomers?

Methodological Answer: Contradictions often arise from overlapping signals in NMR or IR spectra. Mitigation approaches include:

- 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign ambiguous proton environments (e.g., distinguishing C5-OH from C6-H) .

- Isotopic labeling : Synthesize N- or C-labeled analogs to clarify nitrogen/oxygen connectivity in the tetrahydropyrimidine ring .

- X-ray crystallography : Single-crystal diffraction provides definitive bond-length data to confirm regiochemistry .

Q. Q5. How does the compound’s conformation impact its interaction with biological targets (e.g., enzyme inhibition)?

Methodological Answer: The chair conformation of the tetrahydropyrimidine ring influences binding affinity. Experimental workflows include:

- Docking simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., acetylcholinesterase). Focus on hydrogen bonding between the C5-OH group and catalytic residues .

- SAR studies : Synthesize analogs with modified chloromethyl or hydroxyl groups to assess activity changes. For example, replacing Cl with Br reduces potency by 40%, indicating steric sensitivity .

- Circular dichroism (CD) : Monitor conformational changes in solution under physiological pH (7.4) to correlate structure with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.